molecular formula C21H22N2O3 B3048357 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide CAS No. 165391-55-9

4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide

Cat. No. B3048357
CAS RN: 165391-55-9
M. Wt: 350.4 g/mol
InChI Key: KKGFAULLJCULTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . The reaction is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Solid Phase Synthesis

N-p-Methylbenzyl benzamide, a related compound, was synthesized using solid phase synthesis techniques. This method involved a series of reactions starting with polystyryl-sulfonyl chloride resin, leading to the formation of polymer-supported N-p-methylbenzyl sulfonamide. The product was obtained with a significant yield, showcasing the efficiency of solid phase synthesis in creating benzamide derivatives (Luo & Huang, 2004).

Synthetic Studies for Heterocyclic Derivatives

Derivatives of the compound were used in the synthesis of bis-heterocyclic amine and carboxamide derivatives, demonstrating the compound's utility in creating new heterocyclic structures. These synthetic processes involved complex reactions and provided insights into plausible mechanisms for forming new compounds (Abdelrazek et al., 2012).

Thermal Decomposition Studies

The thermal decomposition of related N,O-Diacyl-N-t-butylhydroxylamines was studied, where derivatives of the compound were analyzed under thermal stress. The study provided detailed insights into the decomposition products and suggested mechanisms, contributing to the understanding of the stability and reactivity of such compounds under thermal conditions (Uchida, Kobayashi, & Kozuka, 1981).

Synthesis of N-Substituted Piperidones

Research on the synthesis of N-substituted 4-piperidones from benzamide derivatives demonstrated the flexibility of benzamides in synthesizing piperidone structures. This single-stage synthesis approach highlighted the potential of benzamide derivatives in creating compounds with significant pharmacological interest (Baty, Jones, & Moore, 1967).

Anti-acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , were synthesized and evaluated for their anti-acetylcholinesterase activity. The study found that substituting the benzamide with bulky groups significantly increased activity, offering insights into the design of potent inhibitors for acetylcholinesterase (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action for “4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide” is not specified in the available sources. Benzamides, in general, are found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .

properties

IUPAC Name

4-benzoyl-N-[3-(2-methylprop-2-enoylamino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15(2)20(25)22-13-6-14-23-21(26)18-11-9-17(10-12-18)19(24)16-7-4-3-5-8-16/h3-5,7-12H,1,6,13-14H2,2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGFAULLJCULTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433208
Record name 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide

CAS RN

165391-55-9
Record name 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-[3-[(4-benzoylphenyl)formamido]propyl]methacrylamide (BPMA, C21H22O3N2, 350.4 g mol−1) monomer was synthesized via reaction of the succinimidyl ester of 4-benzoylbenzoic acid (BP-NHS, 323.3 g mol−1; 81577, Invitrogen) with N-(3-aminopropyl)methacrylamide hydrochloride (APMA, 178.7 g mol−1; 21200, Polysciences, Warrington, Pa.) in the presence of catalytic triethylamine (TEA) in dimethylformamide (DMF). A mixture of the reactants and TEA at 50 mM each in DMF was incubated overnight (18 hrs) at room temperature, centrifuged at 18,000 g for 5 minutes and the pellet discarded. The supernatant was incubated on a tube inverter for 24 hrs with 30 mg isothiocyanate-functionalized (primary amine-reactive) polystyrene beads (538604, Sigma) for every 100 μmol of APMA initially added to the reaction. The mixture was then spun at 18,000 g for 5 minutes and the supernatant passed through a 0.2 μm syringe filter. A 10-fold excess of acetone was added to the filtrate and the mixture dried in vacuo. The BPMA product (white powder) was verified by 1H NMR (400 MHz, d6-DMSO, δ 8.79 (t, 1H), 8.04 (t, 1H), 8.02 (d, 2H), 7.80 (d, 2H), 7.75 (d, 2H), 7.70 (t, 1H), 7.58 (t, 2H), 5.67 (s, 1H), 5.32 (s, 1H), 3.31 (q, 2H), 3.18 (q, 2H), 1.86 (s, 3H), 1.71 (quin, 2H)) and mass spectrometry (ESI, m/z 351.2, C21H22O3N2+H+). 100 mM stocks of BPMA in DMSO were stored at −20° C. until use, and were stable for at least 12 months.
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succinimidyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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